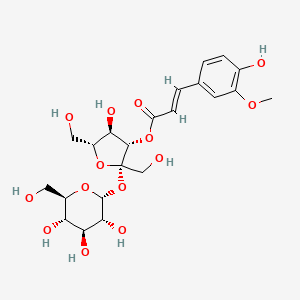
Sibiricosid A5
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sibiricose A5 has a wide range of scientific research applications, including:
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Sibiricose A5 primarily targets lactate dehydrogenase . Lactate dehydrogenase is an enzyme that plays a crucial role in the conversion of lactate to pyruvate in the body. This process is vital for energy production within cells.
Mode of Action
Sibiricose A5 acts as an inhibitor of lactate dehydrogenase . By inhibiting this enzyme, Sibiricose A5 can interfere with the normal energy production process within cells, leading to various downstream effects.
Biochemical Pathways
The inhibition of lactate dehydrogenase by Sibiricose A5 affects the glycolytic pathway , a critical pathway for energy production in cells
Pharmacokinetics
It has been found in the blood samples, indicating that it can be absorbed into the bloodstream .
Result of Action
Sibiricose A5 exhibits various biological activities such as anti-inflammatory, anti-depressant, neuroprotective, and antioxidant properties . It is also active against Alzheimer’s disease . These effects are likely a result of its interaction with lactate dehydrogenase and the subsequent changes in cellular energy production.
Biochemische Analyse
Biochemical Properties
Sibiricose A5 plays a significant role in biochemical reactions due to its potent antioxidant activity. It acts as a lactate dehydrogenase inhibitor, which is crucial in the glycolytic pathway. By inhibiting lactate dehydrogenase, Sibiricose A5 can reduce the conversion of pyruvate to lactate, thereby influencing cellular metabolism . Additionally, Sibiricose A5 interacts with various proteins and enzymes, displaying antidepressant-like actions and activity against Alzheimer’s disease .
Cellular Effects
Sibiricose A5 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components such as DNA, proteins, and lipids . Sibiricose A5 also exhibits neuroprotective effects, which are beneficial in preventing neurodegenerative diseases like Alzheimer’s disease .
Molecular Mechanism
At the molecular level, Sibiricose A5 exerts its effects through several mechanisms. It binds to and inhibits lactate dehydrogenase, reducing lactate production and altering cellular metabolism . Sibiricose A5 also modulates gene expression by influencing transcription factors and signaling pathways involved in oxidative stress response and inflammation . These interactions contribute to its antidepressant and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sibiricose A5 change over time. The compound is relatively stable when stored at -20°C, but its stability and activity can degrade over extended periods or under different storage conditions . Long-term studies have shown that Sibiricose A5 maintains its antioxidant and neuroprotective properties, although its efficacy may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of Sibiricose A5 vary with different dosages in animal models. At lower doses, it exhibits potent antioxidant and neuroprotective activities without significant adverse effects . At higher doses, Sibiricose A5 may cause toxicity or adverse effects, such as liver damage or gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic benefits .
Metabolic Pathways
Sibiricose A5 is involved in several metabolic pathways, including the glycolytic pathway, where it inhibits lactate dehydrogenase . It also interacts with enzymes and cofactors involved in oxidative stress response and inflammation . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, Sibiricose A5 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Sibiricose A5 tends to accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .
Subcellular Localization
Sibiricose A5 is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles, such as mitochondria, where it can modulate oxidative stress and energy metabolism . Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring that Sibiricose A5 reaches its site of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sibiricose A5 is typically prepared through extraction and separation techniques. The roots of Polygala tenuifolia are first crushed and extracted using solvents such as methanol or ethanol . The extract is then filtered and concentrated. The pure compound is isolated through decolorization and crystallization processes .
Industrial Production Methods
In an industrial setting, the preparation of Sibiricose A5 involves large-scale extraction and purification processes. The roots of Polygala tenuifolia are processed in bulk, and the extraction is carried out using industrial-grade solvents. The extract is then subjected to various purification steps, including filtration, concentration, and crystallization, to obtain high-purity Sibiricose A5 .
Analyse Chemischer Reaktionen
Types of Reactions
Sibiricose A5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sibiricose A5 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Vergleich Mit ähnlichen Verbindungen
Sibiricose A5 is part of a group of compounds known as phenylpropenoyl sucroses. Similar compounds include:
Sibiricose A6: Another oligosaccharide ester with similar antioxidant properties.
3,6’-Disinapoyl sucrose: Known for its neuroprotective effects.
Tenuifoliside A: Exhibits anti-inflammatory and neuroprotective activities.
3,4,5-Trimethoxycinnamic acid: Has been studied for its potential therapeutic effects in various diseases.
Sibiricose A5 is unique due to its specific structure and potent antioxidant activity, making it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-YQTDNFGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347739 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107912-97-0 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sibiricose A5 and where is it found?
A1: Sibiricose A5 is a phenylpropenoyl sucrose, a type of oligosaccharide ester found in Polygala tenuifolia Willd., also known as Yuan Zhi. This plant has a long history of use in traditional Chinese medicine. [, , ]
Q2: What are the reported pharmacological activities of Sibiricose A5?
A2: Research suggests that Sibiricose A5 may have potential antidepressant-like effects. [, ] Studies have also explored its potential in improving memory function in models of Alzheimer’s disease. []
Q3: How is Sibiricose A5 absorbed into the body?
A3: Studies using an in vitro rat gut sac model indicate that Sibiricose A5 is absorbed through the intestine, potentially through a combination of active transport and passive paracellular penetration. []
Q4: Can other components of Polygala tenuifolia influence the absorption of Sibiricose A5?
A4: Yes, research suggests that the co-administration of total saponins from Polygala tenuifolia may enhance the intestinal absorption of Sibiricose A5. This effect might be linked to the inhibition of P-glycoprotein, a protein involved in drug efflux. []
Q5: Are there analytical methods available to quantify Sibiricose A5 in biological samples?
A5: Yes, researchers have developed and validated ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) methods to measure Sibiricose A5 concentrations in rat plasma. This enables pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. [, ]
Q6: Have there been any studies on the pharmacokinetics of Sibiricose A5 in different disease models?
A6: A study compared the pharmacokinetic profiles of Sibiricose A5 and other bioactive components of Kai-Xin-San, a traditional Chinese medicine formula containing Polygala tenuifolia, in normal rats versus rats with Alzheimer's disease. The study found significant differences in the pharmacokinetic parameters of some components between the two groups, highlighting the potential impact of disease states on drug disposition. []
Q7: Has the bioavailability of Sibiricose A5 been investigated?
A7: Yes, a study using a rat model reported the absolute bioavailability of Sibiricose A5 to be 3.25% after oral administration. []
Q8: Are there any known structural analogs of Sibiricose A5?
A8: Yes, Sibiricose A6 and 3,6′-disinapoyl sucrose are structurally similar phenylpropenoyl sucroses found alongside Sibiricose A5 in Polygala tenuifolia. These compounds also exhibit pharmacological activities and have been included in pharmacokinetic and bioavailability studies. [, ]
Q9: What is the structural characterization of Sibiricose A5?
A9: While the exact molecular formula and weight can vary slightly depending on the specific salt form or isomer, studies have employed techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to elucidate its structure. [, ]
Q10: Are there any known methods for the isolation and purification of Sibiricose A5 from Polygala tenuifolia?
A10: Researchers have successfully used various chromatographic techniques for isolation and purification, including silica gel column chromatography, Sephadex LH-20 gel column chromatography, and High-Performance Liquid Chromatography (HPLC). [] A study also demonstrated the efficiency of a hyphenated strategy using microwave-assisted extraction coupled with countercurrent chromatography for isolating Sibiricose A5 and other target compounds from Polygala tenuifolia. []
Q11: Have there been any studies on the chemical differences between different varieties of Polygala tenuifolia regarding Sibiricose A5 content?
A11: Yes, a metabolomics study utilizing UPLC/Q-TOF MS analyzed the chemical variations among three different varieties of Polygala tenuifolia. The study revealed that the relative content of Sibiricose A5 differed significantly across these varieties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



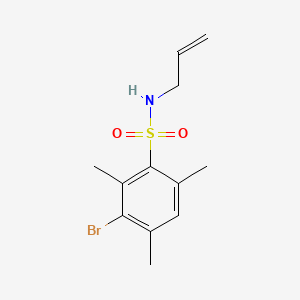
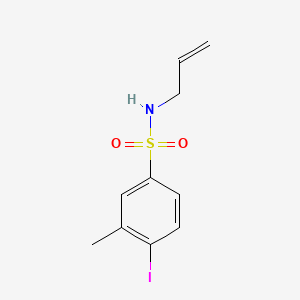
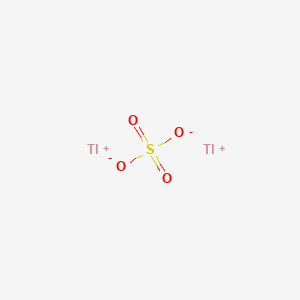
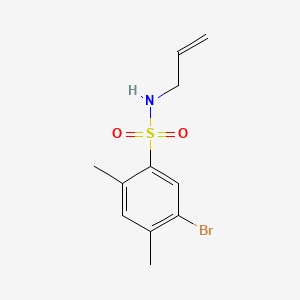
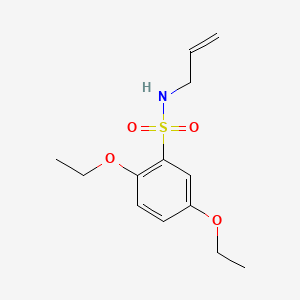
![N-[2-(diethylamino)ethyl]-2-ethoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181142.png)
![5-chloro-N-[2-(diethylamino)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B1181143.png)
